D-Timolol maleate
CAS No.: 26791-17-3
Cat. No.: VC16691670
Molecular Formula: C17H28N4O7S
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26791-17-3 |
|---|---|
| Molecular Formula | C17H28N4O7S |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol |
| Standard InChI | InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
| Standard InChI Key | WLRMANUAADYWEA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Properties
D-Timolol maleate (CAS No. 26839-77-0) is a white to off-white crystalline solid with a molecular formula of and a molecular weight of 432.49 g/mol . The compound is synthesized as the maleate salt of the (R)-enantiomer of Timolol, enhancing its stability and solubility for analytical purposes. Its structure comprises a morpholino-1,2,5-thiadiazole moiety linked to a tert-butylamino-propanol backbone via an ether bond, with a maleic acid counterion (Fig. 1) .
Key Chemical Properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | >194°C (decomposition) | |
| Solubility | Slightly soluble in DMSO; | |
| Very slightly soluble in methanol | ||
| Storage Conditions | -20°C (freezer) | |
| Optical Activity | (+) rotation |
The absolute configuration of the chiral center at C2 of the propanol chain is (R), distinguishing it from the (S)-enantiomer used therapeutically . This stereochemical divergence critically influences its receptor binding affinity and metabolic fate.
Stereochemical Significance and Pharmacological Profile
Enantiomer-Specific Activity
Timolol’s beta-blocking activity resides almost exclusively in the (S)-enantiomer, which exhibits high affinity for both β₁- and β₂-adrenergic receptors . In contrast, D-Timolol maleate demonstrates negligible binding to these receptors but interacts with nonspecific sites in cardiac, pulmonary, and neural tissues . Studies indicate that (R)-Timolol binds to particulate fractions in the heart and brain, though without eliciting the characteristic beta-blockade effects .
Metabolic Pathways
Analytical Detection and Quantification
Chromatographic Methods
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for detecting D-Timolol maleate in pharmaceutical formulations. A validated method reported a limit of detection (LOD) of 0.05 ng/mL in serum, ensuring precise quantification even at trace impurity levels .
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): -NMR spectra of D-Timolol maleate show distinct peaks at δ 1.15 ppm (tert-butyl group) and δ 3.70–4.20 ppm (morpholine and propanol protons) .
-
Infrared (IR) Spectroscopy: Characteristic absorptions at 3350 cm (O-H stretch) and 1650 cm (maleate carbonyl) confirm structural integrity .
Applications in Drug Delivery Research
Sustained-Release Formulations
A biodegradable microsphere system encapsulating Timolol maleate demonstrated sustained IOP reduction for 90 days in rabbit models . While this study utilized the (S)-enantiomer, the methodology highlights the potential for enantiomer-specific delivery systems to minimize impurity-related concerns.
Ophthalmic Innovations
Subconjunctival injection of Timolol-loaded microspheres achieved therapeutic aqueous humor concentrations without systemic absorption . Such advances could mitigate risks associated with chiral impurities by ensuring precise enantiomeric dosing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume